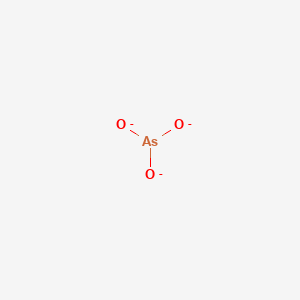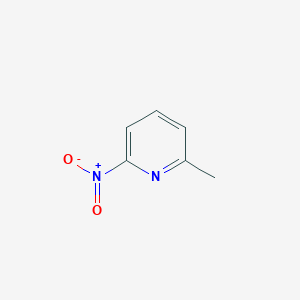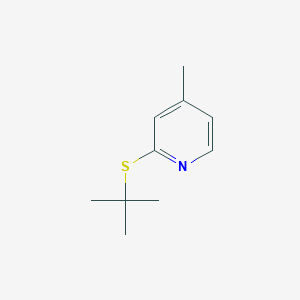
Silane, trimethyl(3,5-xylyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(3,5-xylyloxy)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TMS-Xyl-Silane and is a colorless liquid with a molecular weight of 240.44 g/mol. It is used in various fields such as material science, nanotechnology, and biomedicine due to its ability to modify surfaces and improve material properties.
作用機序
The mechanism of action of TMS-Xyl-Silane is based on its ability to form covalent bonds with various surfaces. This chemical reaction modifies the surface properties of the material, resulting in improved adhesion, wetting, and other material properties. In the case of polymers, TMS-Xyl-Silane acts as a cross-linking agent, forming covalent bonds between polymer chains, resulting in improved mechanical and thermal properties.
生化学的および生理学的効果
TMS-Xyl-Silane has been shown to have low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are still unknown, and further studies are required to determine its safety for use in biomedical applications.
実験室実験の利点と制限
One of the main advantages of TMS-Xyl-Silane is its ability to modify surfaces and improve material properties. This makes it a valuable tool in various scientific fields such as material science, nanotechnology, and biomedicine. It is also relatively easy to synthesize, and the synthesis method has been optimized to give high yields and purity of the final product.
One of the limitations of TMS-Xyl-Silane is its high reactivity, which can make it difficult to handle and store. It also requires specialized equipment for handling and synthesis, which can be costly. Additionally, its long-term effects on human health are still unknown, which limits its potential applications in biomedicine.
将来の方向性
There are several future directions for research on TMS-Xyl-Silane. One of the areas of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for TMS-Xyl-Silane in fields such as energy storage, catalysis, and environmental remediation.
In biomedicine, future research could focus on the use of TMS-Xyl-Silane as a surface modifier for medical implants to improve their biocompatibility and reduce the risk of rejection by the body. Additionally, research could focus on the use of TMS-Xyl-Silane as a precursor for the synthesis of silicon-based nanoparticles for drug delivery, imaging, and sensing applications.
Conclusion
In conclusion, TMS-Xyl-Silane is a valuable tool in various scientific fields due to its ability to modify surfaces and improve material properties. Its unique properties make it a promising candidate for future research in fields such as material science, nanotechnology, and biomedicine. However, further studies are required to determine its long-term effects on human health and to develop new synthesis methods and applications.
合成法
The synthesis of TMS-Xyl-Silane is achieved through a two-step process. The first step involves the reaction of 3,5-xylyl chloride with sodium hydroxide to produce 3,5-xylyl alcohol. The second step involves the reaction of 3,5-xylyl alcohol with trimethylchlorosilane in the presence of a catalyst to produce TMS-Xyl-Silane. This synthesis method has been optimized to give high yields and purity of the final product.
科学的研究の応用
TMS-Xyl-Silane has been extensively studied for its potential applications in various scientific fields. In material science, it is used as a surface modifier to improve the adhesion and wetting properties of materials such as glass, ceramics, and metals. It is also used as a cross-linking agent for polymers, which improves their mechanical and thermal properties.
In nanotechnology, TMS-Xyl-Silane is used as a precursor for the synthesis of silicon-based nanoparticles, which have potential applications in drug delivery, imaging, and sensing. In biomedicine, TMS-Xyl-Silane is used as a surface modifier for medical implants to improve their biocompatibility and reduce the risk of rejection by the body.
特性
CAS番号 |
17994-05-7 |
|---|---|
製品名 |
Silane, trimethyl(3,5-xylyloxy)- |
分子式 |
C11H18OSi |
分子量 |
194.34 g/mol |
IUPAC名 |
(3,5-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3 |
InChIキー |
XLZRFTUPZGLUER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)O[Si](C)(C)C)C |
同義語 |
Trimethyl(3,5-xylyloxy)silane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




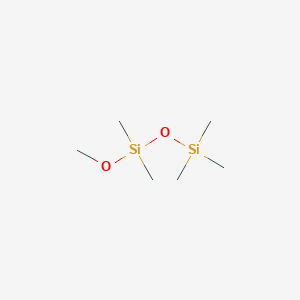


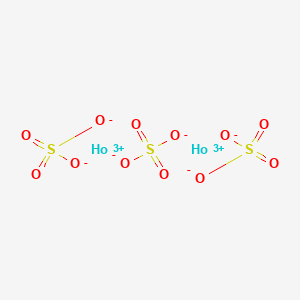

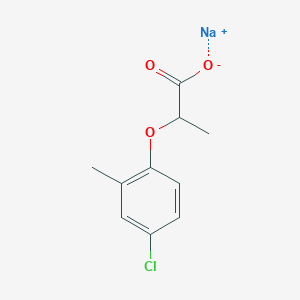
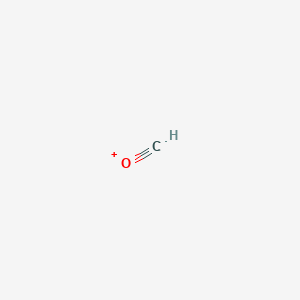
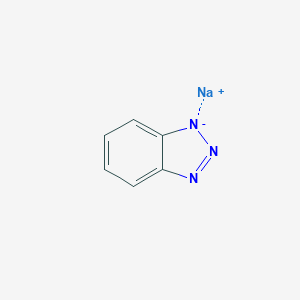
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

